2-Benzyl-1,3-thiazole-4-carboxylic acid

Overview

Description

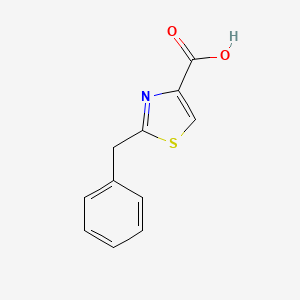

2-Benzyl-1,3-thiazole-4-carboxylic acid is an organic compound with the molecular formula C11H9NO2S. It is a thiazole derivative, characterized by a benzyl group attached to the nitrogen atom of the thiazole ring and a carboxylic acid group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-thiazole-4-carboxylic acid typically involves the reaction of benzylamine with thioamide derivatives under controlled conditions. One common method includes the cyclization of benzylamine with α-haloketones in the presence of a base, followed by oxidation to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, aldehydes.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that 2-benzyl-1,3-thiazole-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human glioblastoma and melanoma cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

- Antiviral Properties : The compound has shown promise in inhibiting neuraminidase (NA) activity of the influenza A virus, suggesting its potential as an antiviral agent .

2. Antioxidant Properties

- The compound's ability to scavenge free radicals has been extensively studied. It modulates oxidative stress in cellular environments, providing a protective effect against cellular damage.

3. Anticonvulsant Activity

- Recent investigations have highlighted its anticonvulsant properties, with certain derivatives demonstrating significant activity in animal models. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring enhance anticonvulsant efficacy .

Case Study 1: Anticancer Activity

A series of derivatives of this compound were synthesized and evaluated for their cytotoxicity against various cancer cell lines. One derivative exhibited an IC50 value of less than 10 µM against U251 glioblastoma cells, indicating strong anticancer potential. The study concluded that specific substitutions on the thiazole ring significantly influenced the biological activity .

Case Study 2: Antiviral Efficacy

In a laboratory setting, this compound was tested for its ability to inhibit the growth of influenza A virus. Results indicated a dose-dependent inhibition of NA activity, suggesting that this compound could be developed into a therapeutic agent for treating viral infections .

Mechanism of Action

The mechanism of action of 2-Benzyl-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to cellular effects such as apoptosis in cancer cells. The thiazole ring’s aromaticity allows it to participate in π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

2-Benzyl-4-carboxy-1,3-thiazole: Similar structure but with different substituents.

2-(Phenylmethyl)-1,3-thiazole-4-carboxylic acid: Another derivative with a phenylmethyl group.

2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid: A chlorinated derivative with distinct biological activities

Uniqueness: 2-Benzyl-1,3-thiazole-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Biological Activity

Overview

2-Benzyl-1,3-thiazole-4-carboxylic acid (C11H9NO2S) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a benzyl group attached to the nitrogen atom of the thiazole ring and a carboxylic acid group at the fourth position. Its unique structural characteristics contribute to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.

- Molecular Formula: C11H9NO2S

- Molecular Weight: 219.26 g/mol

- CAS Number: 36916-44-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole ring's aromaticity allows for significant π-π interactions, enhancing binding affinity to enzymes and receptors involved in critical cellular pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Apoptosis Induction: It has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

- Antimicrobial Activity: The compound exhibits activity against a range of bacterial and fungal strains.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. Studies have reported its effectiveness against various pathogens, including:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Candida albicans | 30 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits anticancer properties across various cancer cell lines. For instance:

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 10 µM |

| A549 (lung cancer) | 12 µM |

These findings indicate that the compound may target specific molecular pathways involved in cancer progression, such as those regulating cell proliferation and apoptosis .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In studies measuring cytokine levels in treated cells, this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

| Cytokine | Concentration (pg/mL) |

|---|---|

| Control | 200 |

| Treated | 80 |

This reduction suggests the compound may have therapeutic potential in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A study conducted on several bacterial strains demonstrated that this compound had comparable efficacy to standard antibiotics such as ceftriaxone, with inhibition zones ranging from 19 mm to 30 mm against tested organisms .

- Cancer Cell Line Analysis : In a comparative study of various thiazole derivatives, this compound was found to be one of the most effective compounds against breast cancer cell lines (MCF-7), showcasing an IC50 value significantly lower than many other derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-benzyl-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of substituted benzaldehydes with thiazole precursors under acidic reflux conditions. For example, in analogous thiazole syntheses, benzaldehyde derivatives are reacted with thiazole intermediates (e.g., 4-amino-1,2,4-triazoles) in ethanol with glacial acetic acid as a catalyst, followed by reflux (4–6 hours) and solvent removal under reduced pressure . Optimization may include adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature to improve yield. Characterization via -NMR and LC-MS is critical to confirm product purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- -NMR and -NMR : To confirm the benzyl substituent (aromatic protons at δ 7.2–7.4 ppm) and carboxylic acid group (downfield shift ~δ 12–13 ppm) .

- FT-IR : Detect characteristic bands for C=O (1680–1720 cm) and thiazole ring vibrations (1550–1600 cm) .

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis due to potential irritant vapors .

- Storage : Store at room temperature in airtight containers, away from oxidizers and moisture .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock or GOLD to predict binding affinity to target proteins (e.g., kinases or enzymes). For example, thiazole derivatives have been docked into Trypanosoma cruzi trans-sialidase (TcTS) active sites to prioritize synthesis .

- ADMET Prediction : Tools like SwissADME evaluate drug-likeness (Lipinski’s Rule of Five) and toxicity risks .

- QSAR Models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity to refine structural modifications .

Q. How can researchers resolve contradictions between in silico predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Re-evaluate Assay Conditions : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH, temperature, and cofactors. Discrepancies may arise from non-optimal assay parameters .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or metabolites that alter activity .

- Crystallography : Solve co-crystal structures of the compound bound to its target to validate docking poses and identify steric clashes not modeled computationally .

Q. What strategies are effective for studying the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via HPLC. Use NADPH cofactors to assess cytochrome P450-mediated metabolism .

- Stable Isotope Labeling : Synthesize -labeled analogs to track metabolic pathways using mass spectrometry .

- Pharmacokinetic Profiling : Administer the compound to rodent models and measure plasma half-life, bioavailability, and tissue distribution .

Q. How can structural analogs of this compound be designed to improve solubility without compromising target binding?

- Methodological Answer :

- Prodrug Approach : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, with enzymatic hydrolysis in vivo regenerating the active form .

- PEGylation : Introduce polyethylene glycol (PEG) chains to the benzyl group to increase hydrophilicity .

- Co-crystallization Studies : Identify non-critical regions of the molecule (e.g., para-position of the benzyl ring) for introducing polar substituents like hydroxyl or amine groups .

Properties

IUPAC Name |

2-benzyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c13-11(14)9-7-15-10(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVVHURAIHESSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363440 | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36916-44-6 | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.